molecular formula C18H17ClN2O4 B13535155 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid

Cat. No.: B13535155
M. Wt: 360.8 g/mol
InChI Key: XDKVVMYFRBIJLZ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a chlorinated butanamido group attached to a benzamido benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides like this compound often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in catalytic systems and reaction conditions have made it possible to produce these compounds more efficiently and sustainably.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HCl or H2SO4 for nucleophilic acyl substitution reactions , and oxidizing agents like sodium dichromate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is unique due to its chlorinated butanamido group, which imparts distinct chemical properties and reactivity compared to other benzamides

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

2-[[2-(4-chlorobutanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4/c19-11-5-10-16(22)20-14-8-3-1-6-12(14)17(23)21-15-9-4-2-7-13(15)18(24)25/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XDKVVMYFRBIJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)CCCCl

Origin of Product

United States

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